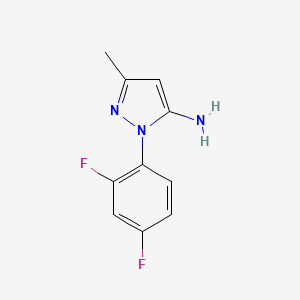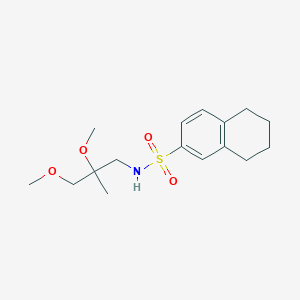![molecular formula C15H14N6O2S B2935777 N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396880-35-5](/img/structure/B2935777.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H14N6O2S and its molecular weight is 342.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of this compound are the lysosomes and mitochondria within cells . These organelles play crucial roles in cellular processes. Lysosomes are involved in waste disposal and recycling of cellular components, while mitochondria are the powerhouses of the cell, responsible for energy production.
Mode of Action
The compound interacts with its targets through a process known as aggregation-induced emission (AIE) . This involves the compound aggregating in the target organelles and emitting light, which can be used for imaging purposes. The compound also generates reactive oxygen species (ROS) , which can cause damage to cellular components and lead to cell death.
Biochemical Pathways
The compound’s action affects several biochemical pathways. The generation of ROS can lead to oxidative stress, which can disrupt cellular functions and induce apoptosis, or programmed cell death . Additionally, the compound’s interaction with mitochondria can lead to a decrease in mitochondrial membrane potential (MMP), abnormal mitochondrial morphology, and destruction of lysosomes . These changes can further induce apoptosis and enhance the anti-tumor activity of the compound.
Pharmacokinetics
The compound’s bioavailability is likely influenced by its ability to target specific organelles within cells and its stability under light exposure .
Result of Action
The result of the compound’s action at the molecular and cellular level is the induction of apoptosis, leading to cell death . This is primarily achieved through the generation of ROS and the disruption of mitochondrial and lysosomal function . In vivo experiments have shown that the compound can effectively inhibit tumor growth when exposed to light .
特性
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S/c22-15(16-10-2-1-3-11-14(10)20-24-19-11)12-4-5-13(18-17-12)21-6-8-23-9-7-21/h1-5H,6-9H2,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPGFKSMBAAXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2935697.png)
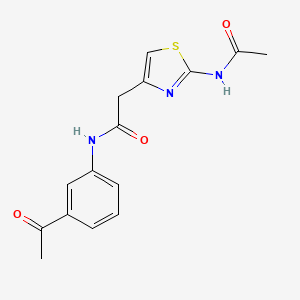

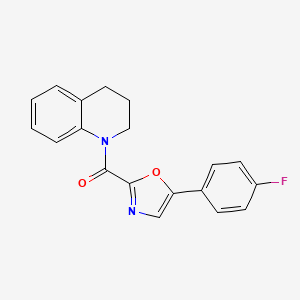
![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2935704.png)
![N'-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide](/img/structure/B2935705.png)
![2-(4-methanesulfonylphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2935706.png)
![N-(4-bromophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2935709.png)
![(1R,2S,3R,4S)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2935710.png)

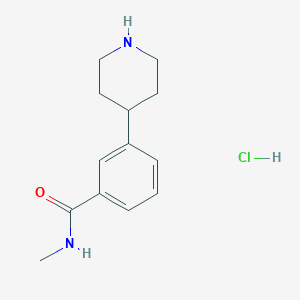
![2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2935713.png)
